Pedatisectine F

Descripción general

Descripción

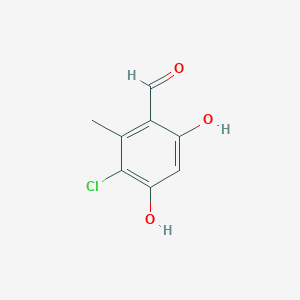

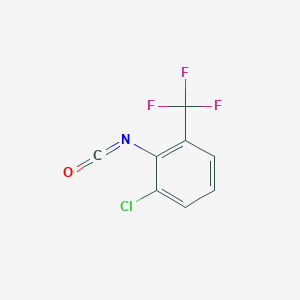

Pedatisectine F is a compound with the molecular formula C9H14N2O4 and a molecular weight of 214.2 g/mol . It is an alkaloid type of compound and is sourced from the tubers of Pinellia pedatisecta Schott .

Physical And Chemical Properties Analysis

This compound is a powder . It has a density of 1.4±0.1 g/cm3 . Its boiling point is predicted to be 529.2±50.0 °C .

Aplicaciones Científicas De Investigación

Chemical Composition and Discovery

Pedatisectine F, a compound isolated from the alkaloid extract of Rhizoma Pinelliae Pedatisecta, was first identified alongside other compounds like hypoxanthine, erythritol, uridine, and pedatisectine G. This compound and G were new discoveries, while the others were identified in this plant for the first time (Wang, Wen, Yang, & Qin, 1997).

Immunomodulatory Effects

Research has shown that Pinellia pedatisecta Schott extract (PE), which includes this compound, can modulate immune responses in the tumor microenvironment. In an HPV+ tumor-burdened mouse model, PE treatment led to significant increases in apoptosis and necrosis in HPV+TC-1 cells, blocking cell cycle phase. This finding indicates potential applications of PE in cervical cancer treatment as an immunotherapy strategy (Huang et al., 2018).

Enhancement of Antitumor T Cell Responses

A study on Pinellia pedatisecta Schott extract (PE) demonstrated its role in modulating tumor-associated dendritic cell (TADC) activation and function. PE upregulated major histocompatibility complex class II and costimulatory molecules on TADCs, promoting IL-12 secretion. This effect led to the proliferation of T cells and the differentiation of IFN-γ+CD4+ and GZMB+CD8+ T cells, suggesting PE's potential as a cancer treatment option (Wang et al., 2019).

Apoptosis Induction in Cervical Cancer Cells

PE from Pinellia pedatisecta Schott showed cytotoxic effects on human cervical cancer cells, inducing apoptosis and down-regulating HPV E6 gene expression. This suggests a mitochondrial and death receptor-dependent apoptotic pathway, positioning PE as a tumor suppressor with minimal side effects on normal cells (Li et al., 2010).

Synergistic Effects with Cisplatin

A study explored the synergistic effects between PE and cisplatin (CDDP) on human cervical cancer cell lines. The combination led to a greater inhibition of cell invasion and enhanced apoptosis, suggesting a potential role for PE in cervical cancer therapeutic strategies, especially in combination with other drugs (Zhang et al., 2017).

Mecanismo De Acción

Target of Action

Pedatisectine F is a compound isolated from the alkaloid extract of Rhizoma Pinelliae Pedatisecta It’s worth noting that compounds from the same plant, such as eic, 6-shogaol, cavidine, baicalein, beta-sitosterol, methyl palmitelaidate, linolenic acid, stigmasterol, coniferin, oleic acid, and pedatisectine a, have been found to target gastrointestinal motility disorder (gmd)-related genes .

Biochemical Pathways

It’s known that compounds from the same plant, such as pinellia ternata breitenbach, have effects on gastrointestinal motility . This suggests that this compound may also influence similar biochemical pathways.

Result of Action

It’s known that compounds from the same plant have effects on gastrointestinal motility . This suggests that this compound may have similar effects.

Propiedades

IUPAC Name |

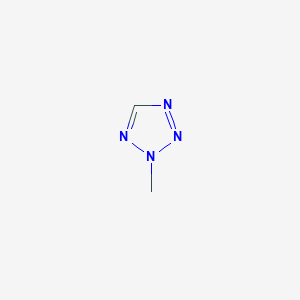

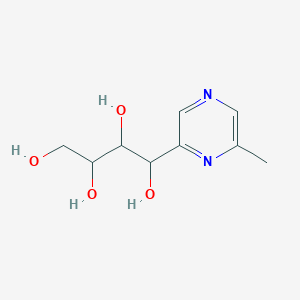

1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZAQNFLUSEYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Pedatisectine F and where was it discovered?

A1: this compound (I) is a novel compound discovered during a study on the alkaloid extract of Rhizoma Pinelliae Pedatisecta []. This plant is commonly known as Pinellia ternata, a traditional Chinese medicinal herb.

Q2: What other compounds were found alongside this compound?

A2: The study also identified four other compounds in Rhizoma Pinelliae Pedatisecta: * Hypoxanthine (II) * Erythritol (III) * Uridine (IV) * Pedatisectine G (V), another novel compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.